molecular formula C12H14FNO2 B14879001 5-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

5-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14879001
M. Wt: 223.24 g/mol
InChI Key: BWQNEINPLPPTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid: is an organic compound that features a fluorinated phenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and pyrrolidine derivatives.

    Formation of Intermediate Compounds: The initial step often involves the formation of intermediate compounds through reactions like condensation or cyclization.

    Final Product Formation: The intermediate compounds are then subjected to further reactions, such as hydrogenation or reduction, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. For example, the use of platinum or palladium catalysts in hydrogenation reactions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorophenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison

Compared to similar compounds, 5-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the presence of a fluorinated phenyl group and a pyrrolidine ring.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

5-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c1-14-7-8(12(15)16)6-11(14)9-4-2-3-5-10(9)13/h2-5,8,11H,6-7H2,1H3,(H,15,16)

InChI Key

BWQNEINPLPPTDY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.